![molecular formula C17H19N3OS B5746381 N-{[4-(dimethylamino)phenyl]carbamothioyl}-3-methylbenzamide](/img/structure/B5746381.png)
N-{[4-(dimethylamino)phenyl]carbamothioyl}-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[4-(dimethylamino)phenyl]carbamothioyl}-3-methylbenzamide is a chemical compound with the molecular formula C17H19N3OS It is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring, a carbamothioyl group, and a methylbenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(dimethylamino)phenyl]carbamothioyl}-3-methylbenzamide typically involves the reaction of 4-(dimethylamino)aniline with 3-methylbenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or chloroform, under controlled temperature conditions. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure efficient and cost-effective production on a larger scale.
化学反応の分析
Types of Reactions
N-{[4-(dimethylamino)phenyl]carbamothioyl}-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the carbamothioyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
N-{[4-(dimethylamino)phenyl]carbamothioyl}-3-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-{[4-(dimethylamino)phenyl]carbamothioyl}-3-methylbenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carbamothioyl group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- N-{[4-(dimethylamino)phenyl]carbamothioyl}-2-methylbenzamide
- N-{[4-(dimethylamino)phenyl]carbamothioyl}-4-methylbenzamide
Uniqueness
N-{[4-(dimethylamino)phenyl]carbamothioyl}-3-methylbenzamide is unique due to its specific substitution pattern on the benzamide ring, which can influence its reactivity and interactions with biological targets. This uniqueness can result in different biological activities and applications compared to its analogs.
特性
IUPAC Name |
N-[[4-(dimethylamino)phenyl]carbamothioyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-12-5-4-6-13(11-12)16(21)19-17(22)18-14-7-9-15(10-8-14)20(2)3/h4-11H,1-3H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNYPNMNQRETMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4(3H)-quinazolinone](/img/structure/B5746308.png)
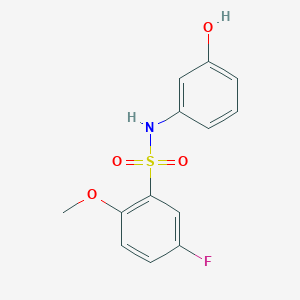
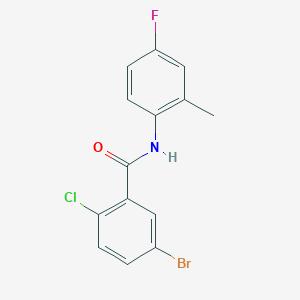
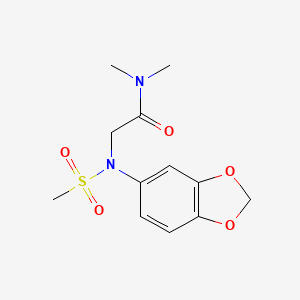
![1-[(2-Fluorophenyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5746331.png)
![4-{methyl[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5746333.png)
![2-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid](/img/structure/B5746348.png)
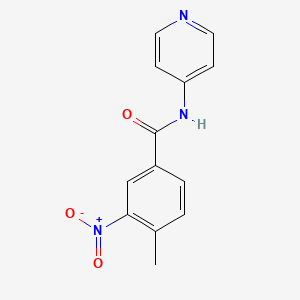
![N-[(2-methylphenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B5746364.png)
![methyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5746366.png)
![1-[[4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl]methyl]pyrrolidine-2,5-dione](/img/structure/B5746370.png)
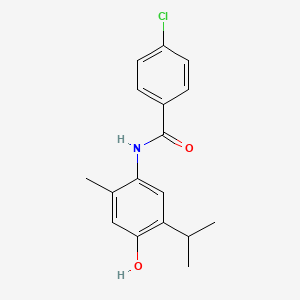
![2-methoxy-N-[(4-methylphenyl)carbamothioyl]benzamide](/img/structure/B5746392.png)

